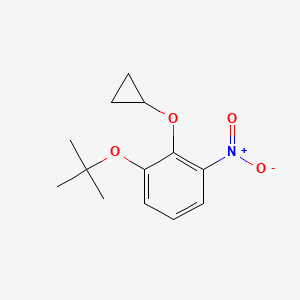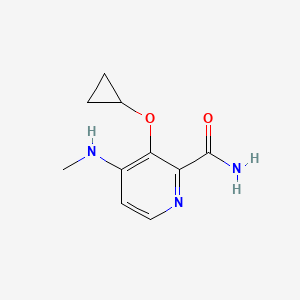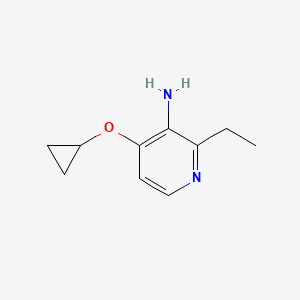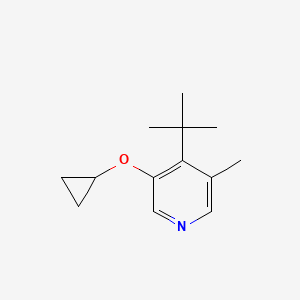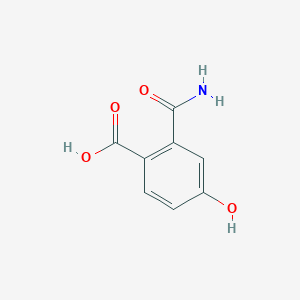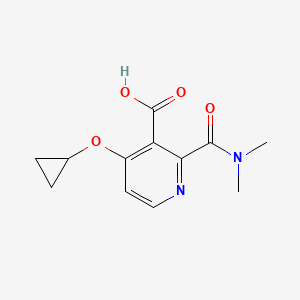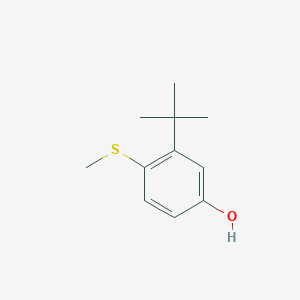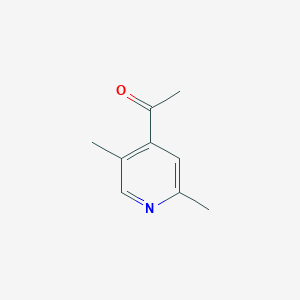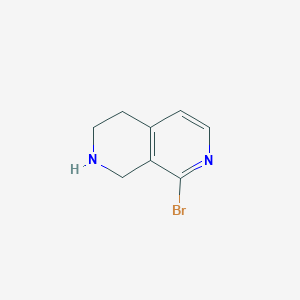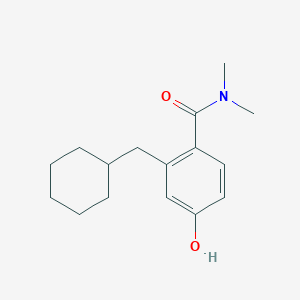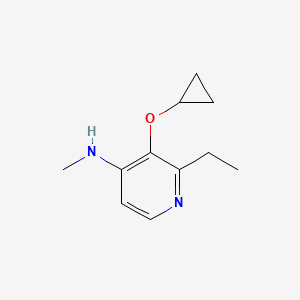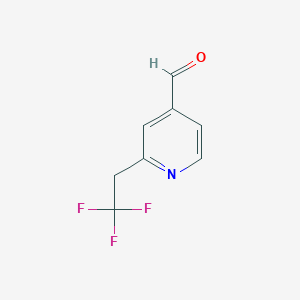
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde is an organic compound with the molecular formula C8H6F3NO. It is a derivative of isonicotinaldehyde, where the aldehyde group is substituted with a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the electronic characteristics and reactivity of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed one-pot synthesis, where salicylaldehyde p-tosylhydrazones react with 2-bromo-3,3,3-trifluoropropene under sequential conditions to yield the desired product . This method is efficient and provides moderate to excellent yields.
Industrial Production Methods
Industrial production of 2-(2,2,2-Trifluoroethyl)isonicotinaldehyde may involve large-scale synthesis using similar catalytic processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and isolation to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethyl)isonicotinic acid.
Reduction: 2-(2,2,2-Trifluoroethyl)isonicotinalcohol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoroethyl)isonicotinaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can influence the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)benzaldehyde
- 2-(2,2,2-Trifluoroethyl)acetophenone
- 2-(2,2,2-Trifluoroethyl)aniline
Uniqueness
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde is unique due to the presence of both the trifluoroethyl group and the isonicotinaldehyde core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6F3NO |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)4-7-3-6(5-13)1-2-12-7/h1-3,5H,4H2 |
Clave InChI |
MTWJNCXFFPJIMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


